molecular formula C14H13NO4 B1630204 6-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid CAS No. 733776-45-9

6-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B1630204
CAS No.: 733776-45-9
M. Wt: 259.26 g/mol
InChI Key: JDUATEQTEXUQET-UHFFFAOYSA-N
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Description

6-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid, also known as DPC, is a chemical compound that has been widely used in scientific research. It belongs to the family of pyridine carboxylic acids and is known for its potential applications in the field of drug discovery and development.

Scientific Research Applications

Coordination Chemistry and Ligand Complexes

In coordination chemistry, compounds containing pyridine derivatives, such as "6-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid," are studied for their preparation procedures, properties, and complex formation abilities. Research demonstrates that these compounds form various protonated or deprotonated forms and engage in complex formation with metals, exhibiting unique spectroscopic properties, structures, magnetic properties, and biological or electrochemical activity (Boča, Jameson, & Linert, 2011).

Lignin Acidolysis

In the context of lignin acidolysis, pyridine derivatives are considered significant. They participate in the cleavage of β-O-4 bonds in lignin, a process crucial for understanding lignin degradation and the production of biofuels and bioproducts. The mechanisms of these reactions, including the roles of various compounds in promoting or inhibiting these processes, are of great interest (Yokoyama, 2015).

Biotechnological Routes

Biotechnologically, "this compound" derivatives could serve as feedstocks or intermediates in the production of biodegradable polymers, showcasing the versatility of these compounds in green chemistry and sustainable material production (Gao, Ma, & Xu, 2011).

Biocatalyst Inhibition

In the field of microbiology, the impact of carboxylic acids on microbial fermentation processes is noteworthy. As inhibitors, these compounds, including pyridine derivatives, affect the growth and productivity of microbes used in biotechnological applications. Understanding their impact helps in engineering more robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Antioxidative Activities

The antioxidative and biological activities of natural carboxylic acids and their derivatives, including pyridine-based compounds, are extensively studied. These compounds possess significant antioxidant, antimicrobial, and cytotoxic activities, which are influenced by their structural features. Such studies contribute to the development of new pharmaceuticals and health-promoting agents (Godlewska-Żyłkiewicz et al., 2020).

Influence of Metals on Ligands

Investigations into how metals affect the electronic systems of ligands, including "this compound," shed light on the formation of complex compounds and their interactions with biological targets. Such studies are crucial for understanding the pharmacological actions of metal-ligand complexes and designing new therapeutic agents (Lewandowski, Kalinowska, & Lewandowska, 2005).

Properties

IUPAC Name

6-(2,4-dimethoxyphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-10-4-5-11(13(7-10)19-2)12-6-3-9(8-15-12)14(16)17/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUATEQTEXUQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC=C(C=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647034
Record name 6-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733776-45-9
Record name 6-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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